![molecular formula C11H14N2O5 B2684696 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate CAS No. 868679-34-9](/img/structure/B2684696.png)
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.Molecular Structure Analysis
The molecular formula of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate” is C11H14N2O5. It belongs to the pyridine family and is commonly used as an intermediate in the synthesis of various pharmaceuticals.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reaction with nitromethane, and reaction with ammonium acetate. These reactions are carried out in the presence of a base catalyst.Physical And Chemical Properties Analysis
“6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate” is a yellow-orange solid with a melting point of 119-121°C. The compound’s molecular weight is 284.28 g/mol, and it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ethanol.Scientific Research Applications
Selective O-Benzylation
A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines using this compound . This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .
Safety and Hazards
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-6-5-7(18-10(15)11(2,3)4)8(13(16)17)9(14)12-6/h5H,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZXOAEGKYVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.